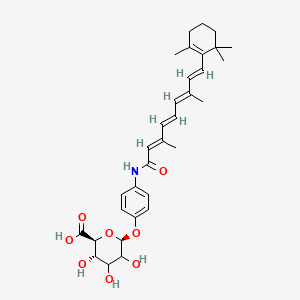

N-(4-Hydroxyphenyl)retinamide-O-glucuronide

Description

Historical Development of Retinoid Derivatives

The historical trajectory of retinoid derivatives traces back to ancient civilizations, where the therapeutic importance of vitamin A compounds was recognized empirically. Ancient Egyptian medical practices employed liver preparations to treat night blindness, unknowingly utilizing retinoid compounds contained within these tissues. The modern scientific understanding of retinoids began in 1909 when an essential factor in embryonic viability was discovered in egg yolk fatty extracts, subsequently identified as vitamin A. Frederick Gowland Hopkins demonstrated in 1912 that unknown accessory factors in milk, beyond basic macronutrients, were necessary for growth in experimental animals, earning him the Nobel Prize in 1929.

The systematic development of synthetic retinoids commenced during the mid-20th century with significant breakthroughs occurring in the 1930s and 1940s. Retinol was first isolated in the 1930s, though in an unstable form susceptible to degradation by sunlight and oxygen. To address this instability, retinoic acid was developed, with the first study utilizing retinoids for therapeutic applications published in 1943. The topical application of tretinoin for dermatological conditions was pioneered in 1958, while its anti-aging applications were established during the 1980s.

The synthetic retinoid N-(4-hydroxyphenyl)retinamide was first synthesized in the late 1960s by Robert J. Gander at Johnson & Johnson pharmaceutical company. Initially developed for dermatological applications, this compound was subsequently abandoned by its original developers when it failed to demonstrate activity in intended dermatology applications. The compound was later transferred to the National Cancer Institute, where scientists conducted pioneering animal studies demonstrating that synthetic retinoids could prevent cancer in multiple organ systems, including breast, lung, bladder, and prostate tissues.

The retinoid drug development project, launched in 1968, aimed to synthesize compounds similar to vitamin A through chemical manipulation to improve clinical efficacy and safety profiles. This systematic approach to retinoid modification led to the development of multiple generations of synthetic derivatives, each designed to overcome specific limitations of naturally occurring compounds while enhancing therapeutic potential.

Significance of Glucuronide Conjugation in Retinoid Chemistry

Glucuronidation represents a critical phase II metabolic pathway that significantly enhances the water solubility and biological handling of lipophilic compounds, including retinoids. This conjugation process involves the transfer of glucuronic acid from uridine diphosphate glucuronic acid to substrate molecules via UDP-glucuronosyltransferase enzymes. The resulting glucuronide conjugates demonstrate substantially increased water solubility compared to their parent compounds, facilitating elimination through urine or feces via biliary excretion.

In retinoid chemistry, glucuronidation serves multiple critical functions beyond simple detoxification. Research has demonstrated that retinoyl beta-D-glucuronide represents a biologically active metabolite of retinoic acid, with kinetic studies revealing that UDP-glucuronosyltransferase-catalyzed biosynthesis occurs in both liver and intestinal microsomes. The apparent Km values for all-trans-retinoic acid in vitamin A-sufficient rats were determined to be 173 microM and 125 microM for small intestinal and liver microsomes respectively, with corresponding Vmax values of 62 and 41 pmol/min per mg.

The significance of glucuronide conjugation extends beyond simple metabolic processing, as these conjugates retain biological activity while demonstrating altered pharmacokinetic properties. Studies have shown that retinoid glucuronides do not interact with conventional retinoid binding proteins, including cytosolic retinoic acid binding proteins and retinol binding proteins. This observation suggests that the biological effects of retinoid glucuronides either operate independently of traditional retinoid binding proteins or require metabolic conversion to active components that subsequently interact with these binding systems.

The kinetic parameters for UDP-glucuronosyltransferase activity in different nutritional states reveal the regulatory complexity of glucuronide formation. In vitamin A-deficient rats repleted with all-trans-retinyl acetate, the apparent Km and Vmax values for intestinal microsomes were 91 microM and 53 pmol/min per mg respectively, similar to those observed in vitamin A-sufficient animals. However, vitamin A-deficient rats administered large amounts of all-trans-retinoic acid showed altered kinetic parameters with apparent Km of 105 microM and Vmax of 127 pmol/min per mg of intestinal microsomal protein.

Molecular Evolution from N-(4-Hydroxyphenyl)retinamide to N-(4-Hydroxyphenyl)retinamide-O-glucuronide

The molecular evolution from N-(4-hydroxyphenyl)retinamide to its glucuronide conjugate represents a strategic advancement in retinoid chemistry designed to address fundamental limitations of the parent compound. N-(4-hydroxyphenyl)retinamide, initially synthesized for dermatological applications, demonstrated significant biological activity but suffered from poor water solubility and associated bioavailability challenges.

The development of this compound emerged from systematic research aimed at creating water-soluble, biologically active retinoid derivatives. This glucuronide conjugate maintains the core retinoid structure while incorporating a glucuronic acid moiety that dramatically enhances aqueous solubility. Comparative studies have demonstrated that the glucuronide analog exhibits greater antitumor potency than equimolar concentrations of the parent free retinoid.

Research findings indicate that this compound demonstrates superior therapeutic characteristics compared to its parent compound. In established tumor models, the glucuronide derivative showed higher maximum tolerated doses, with the conjugate tolerating 5 mmol/Kg compared to 3.5 mmol/Kg for the parent compound. The enhanced therapeutic window suggests improved safety margins while maintaining or enhancing biological activity.

The molecular modifications responsible for these improved characteristics involve the conjugation of glucuronic acid to the hydroxyl group of the phenyl ring. This structural modification creates a compound with molecular formula C32H41NO8 and molecular weight 567.7 g/mol. The glucuronide linkage provides the enhanced water solubility while preserving the essential retinoid framework necessary for biological activity.

Studies examining the biological activity of this compound have revealed that sustained blood levels of the parent retinoid can be achieved during chronic administration, unlike traditional retinoic acid compounds. This pharmacokinetic advantage results from the compound's resistance to rapid metabolic degradation, allowing for consistent therapeutic exposure over extended treatment periods.

Chemical Classification and Nomenclature

This compound belongs to the chemical classification of retinoid glucuronide conjugates, representing a specific subclass within the broader category of vitamin A derivatives. The compound's systematic nomenclature reflects its complex structural composition, incorporating both the retinoid backbone and the glucuronide conjugation moiety.

The International Union of Pure and Applied Chemistry (IUPAC) designation for this compound is (2S,3S,6S)-6-[4-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid. This nomenclature precisely defines the stereochemistry and connectivity of all structural elements within the molecule.

The compound is registered under Chemical Abstracts Service number 79982-82-4 and carries multiple synonymous designations including this compound, N-(4-hydroxyphenylretinamide)-O-glucuronide, and the Medical Subject Headings identifier CCRIS 7563. The PubChem compound identification number 56841152 provides standardized database access for chemical information systems.

| Chemical Property | Specification |

|---|---|

| Molecular Formula | C32H41NO8 |

| Molecular Weight | 567.7 g/mol |

| CAS Registry Number | 79982-82-4 |

| PubChem CID | 56841152 |

| InChIKey | UVITUJIIRZWOPU-JNRLUXRTSA-N |

| SMILES Notation | CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NC2=CC=C(C=C2)O[C@H]3C(C(C@@HO)O)O)/C)/C |

The structural classification of this compound encompasses multiple chemical functionalities. The retinoid portion contains a cyclohexenyl ring system connected to a polyene chain terminating in an amide linkage to a substituted phenyl ring. The glucuronide moiety consists of a six-membered pyranose ring in the beta configuration, linked through an ether bond to the phenolic hydroxyl group.

The compound demonstrates specific stereochemical requirements for biological activity, with defined configurations at multiple chiral centers within both the retinoid and glucuronide portions of the molecule. The polyene chain exhibits E-configuration at all double bonds, maintaining the all-trans geometry characteristic of biologically active retinoids.

Propriétés

IUPAC Name |

(2S,3S,6S)-6-[4-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41NO8/c1-19(11-16-24-21(3)10-7-17-32(24,4)5)8-6-9-20(2)18-25(34)33-22-12-14-23(15-13-22)40-31-28(37)26(35)27(36)29(41-31)30(38)39/h6,8-9,11-16,18,26-29,31,35-37H,7,10,17H2,1-5H3,(H,33,34)(H,38,39)/b9-6+,16-11+,19-8+,20-18+/t26?,27-,28?,29-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVITUJIIRZWOPU-JNRLUXRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NC2=CC=C(C=C2)O[C@H]3C(C([C@@H]([C@H](O3)C(=O)O)O)O)O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79982-82-4 | |

| Record name | N-(4-Hydroxyphenyl)retinamide-O-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079982824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Méthodes De Préparation

Analyse Des Réactions Chimiques

N-(4-Hydroxyphenyl)retinamide-O-glucuronide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like sodium borohydride can be used.

Applications De Recherche Scientifique

Chemopreventive Properties

4-HPROG has demonstrated significant chemopreventive effects in various studies. Research indicates that it is more effective than its parent compound, N-(4-hydroxyphenyl)retinamide (4-HPR), in inhibiting mammary tumor growth in animal models. In a study involving DMBA-induced mammary tumors in rats, 4-HPROG showed a greater reduction in tumor incidence and multiplicity compared to equimolar concentrations of 4-HPR, suggesting enhanced efficacy and reduced toxicity .

Table 1: Comparative Efficacy of 4-HPROG vs. 4-HPR

| Compound | Tumor Regression (%) | Maximum Tolerated Dose (mmol/kg) |

|---|---|---|

| 4-HPR | 49% | 3.5 |

| 4-HPROG | 75% | 5 |

Treatment of Ocular Diseases

Research has highlighted the potential of 4-HPROG in treating ocular surface diseases such as ocular cicatricial pemphigoid (OCP). In vivo studies on vitamin A-deficient rabbits indicated that topical application of 0.1% 4-HPROG improved conjunctival health and reduced squamous metaplasia . This suggests that the compound may be beneficial for patients suffering from mucin deficiency and related conditions.

Breast Cancer Prevention

Clinical trials have shown that 4-HPR can reverse premalignant lesions such as oral leukoplakia and has preventive effects against ovarian and contralateral breast cancers . The glucuronide derivative may enhance these effects due to its improved bioavailability and lower toxicity profile.

Future Research Directions

Despite promising results, further studies are needed to fully elucidate the pharmacokinetics and long-term safety of 4-HPROG in humans. The compound's stability, bioavailability, and potential side effects must be thoroughly investigated through clinical trials to establish its efficacy as a standard treatment option for cancer prevention and ocular diseases.

Mécanisme D'action

The compound exerts its effects through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms. It selectively accumulates in breast tissue and induces apoptosis in cancer cells. Unlike other retinoids, it does not rely on differentiation but rather on the induction of apoptosis, making it effective against both estrogen receptor-positive and estrogen receptor-negative breast cancer cell lines .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural and Functional Analogs

Comparison with Parent Compound: N-(4-Hydroxyphenyl)retinamide (4-HPR)

4-HPR, the parent compound of 4-HPROG, is a well-studied chemopreventive retinoid but suffers from dose-limiting toxicities, including hepatic and dermatological effects . Key differences include:

- Potency : 4-HPROG induces tumor regression at lower equimolar doses than 4-HPR (e.g., 75% regression at 2 mmol/kg vs. minimal efficacy for 4-HPR at the same dose) .

- Toxicity : The MTD of 4-HPROG (5 mmol/kg) is 43% higher than that of 4-HPR (3.5 mmol/kg) .

- Stability : Unlike 4-HPR, 4-HPROG resists hydrolysis in vivo, maintaining its conjugated form in systemic circulation .

Table 1: 4-HPROG vs. 4-HPR in Rat Mammary Tumor Models

| Parameter | 4-HPROG | 4-HPR |

|---|---|---|

| Tumor Regression Rate | 75% (2 mmol/kg diet) | <20% (2 mmol/kg diet) |

| MTD | 5 mmol/kg | 3.5 mmol/kg |

| β-Glucuronidase Stability | Resistant | N/A (Non-glucuronidated) |

Comparison with C-Linked Glucuronide Analogs (4-HPRCG)

The C-linked benzyl glucuronide analog (4-HPRCG) was developed to address the hydrolytic instability of 4-HPROG. Key findings include:

- Stability : 4-HPRCG is resistant to both acid hydrolysis and β-glucuronidase cleavage, unlike 4-HPROG, which is susceptible to enzymatic degradation .

- Efficacy : In DMBA-induced mammary tumor models, 4-HPRCG reduced tumor incidence to 27% (vs. 57% for 4-HPROG) and multiplicity to 0.36 tumors/rat (vs. 0.71 for 4-HPROG) at 80 days post-induction .

- Receptor Binding: Neither 4-HPROG nor 4-HPRCG binds effectively to nuclear retinoid receptors (RARα, RARβ, RARγ) or cellular retinoid-binding proteins, suggesting a distinct mechanism of action .

Table 2: 4-HPROG vs. 4-HPRCG in Chemopreventive Activity

| Parameter | 4-HPROG | 4-HPRCG |

|---|---|---|

| Tumor Incidence | 57% | 27% |

| Tumor Multiplicity | 0.71 tumors/rat | 0.36 tumors/rat |

| β-Glucuronidase Stability | Susceptible | Resistant |

Comparison with Other Retinoid Glucuronides

Retinoyl β-Glucuronide (RAG)

RAG, a natural metabolite of retinoic acid (RA), shares 4-HPROG’s low toxicity but differs in therapeutic scope:

Arylamide C-Glucuronide Analogs

Synthetic C-glucuronides, such as 4-(retinamido)benzyl-C-glucuronide, exhibit enhanced stability and receptor interactions:

- Receptor Binding: 4-(retinamido)benzyl-C-glucuronide reduces retinoic acid binding to RARγ by 78% (vs. 7% for 4-HPROG), indicating stronger receptor competition .

- Enzyme Inhibition : This analog inhibits β-glucuronidase 2-fold more effectively than 4-HPROG, prolonging its in vivo activity .

Table 3: Receptor Binding Competition of Retinoid Glucuronides

| Compound | % Reduction in RA Binding (RARγ) |

|---|---|

| 4-HPROG | 7% |

| 4-(retinamido)benzyl-C-glucuronide | 78% |

| 4-HPR | 7% |

Activité Biologique

N-(4-Hydroxyphenyl)retinamide-O-glucuronide (4-HPROG) is a synthetic retinoid derivative that has garnered attention for its biological activity, particularly in the context of cancer treatment and ocular health. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

4-HPROG is derived from N-(4-hydroxyphenyl)retinamide (4-HPR), a retinoid known for its anti-cancer properties. The glucuronide conjugation enhances its solubility and stability, potentially increasing its therapeutic efficacy while reducing toxicity compared to its parent compound.

The biological activity of 4-HPROG is primarily attributed to its ability to induce apoptosis in cancer cells and modulate cellular differentiation. It operates through both retinoid receptor-dependent and -independent pathways:

- Apoptosis Induction : 4-HPROG has been shown to promote programmed cell death in various cancer cell lines, including breast and cervical cancer cells. This effect is mediated by the generation of reactive oxygen species (ROS), which play a critical role in signaling apoptosis .

- Differentiation : The compound also influences cellular differentiation, particularly in epithelial tissues, which is vital for restoring normal function in conditions like ocular surface diseases .

Antitumor Potency

Research indicates that 4-HPROG exhibits superior antitumor activity compared to equimolar doses of 4-HPR. In a study involving DMBA-induced rat mammary tumors, tumor regression was observed in 75% of rats fed a diet containing 2 mmol/kg of 4-HPROG . The maximum tolerated dose was higher for 4-HPROG (5 mmol/kg) than for 4-HPR (3.5 mmol/kg), indicating a favorable safety profile .

Table 1: Comparison of Antitumor Effects

| Compound | Dose (mmol/kg) | Tumor Regression (%) | Maximum Tolerated Dose (mmol/kg) |

|---|---|---|---|

| N-(4-Hydroxyphenyl)retinamide | 2 | 75 | 3.5 |

| This compound | 2 | Higher than 75 | 5 |

Clinical Applications

4-HPROG has shown promise in the chemoprevention of various cancers. In clinical trials, it demonstrated activity in reversing premalignant oral leukoplakia and reducing the incidence of contralateral breast cancer among premenopausal patients .

Ocular Applications

The compound's stability and solubility make it suitable for topical applications in treating ocular surface diseases. In vivo studies on vitamin A-deficient rabbits revealed significant improvements in corneal xerosis within three days of treatment with topical 0.1% 4-HPROG, with restoration of normal conjunctival epithelium by two weeks .

Table 2: Efficacy of 4-HPROG in Ocular Treatment

| Parameter | Observed Effect |

|---|---|

| Corneal Xerosis | Cleared within 3 days |

| Conjunctival Epithelium | Restored by week 2 |

| Goblet Cells Presence | Present by week 3 |

| Ocular Irritation | None observed |

Case Studies

- Breast Cancer Prevention : A study involving women with a history of breast cancer showed that those treated with 4-HPROG had a significantly lower recurrence rate compared to controls, suggesting its potential as a preventive agent .

- Ocular Surface Disease : In patients with cicatrizing conjunctival diseases, treatment with topical 4-HPROG resulted in improved epithelial health without irritation, indicating its therapeutic potential for ocular conditions .

Q & A

Q. Methodological Notes

- Data Contradictions : Address discrepancies (e.g., hydrolysis relevance) using orthogonal assays (e.g., receptor knockout models).

- Advanced Models : Use patient-derived xenografts (PDX) for human-relevant pharmacokinetic profiling.

- Ethical Compliance : Follow NIH guidelines for preclinical studies, including ARRIVE criteria for animal trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.